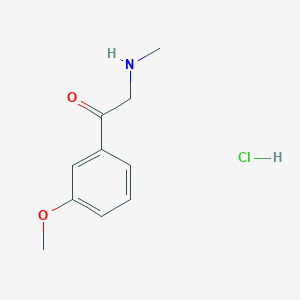
1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a hydrochloride salt form of a ketone derivative, characterized by the presence of a methoxyphenyl group and a methylamino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated using an appropriate acylating agent, such as acetyl chloride, to form the final product, 1-(3-Methoxyphenyl)-2-(methylamino)ethanone.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy group can yield corresponding phenols or quinones.
Reduction: Reduction of the ketone group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)-2-(methylamino)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methoxyphenyl)-2-(methylamino)propane: Similar structure but with a propane backbone instead of ethanone.
1-(3-Methoxyphenyl)-2-(methylamino)butane: Similar structure but with a butane backbone.
Uniqueness
1-(3-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)8-4-3-5-9(6-8)13-2;/h3-6,11H,7H2,1-2H3;1H |
InChIキー |
JUVBKKPGMGKLJT-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CC(=CC=C1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


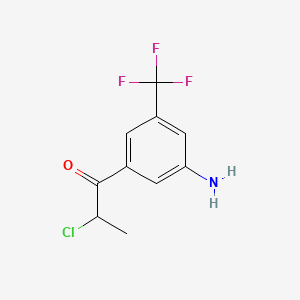
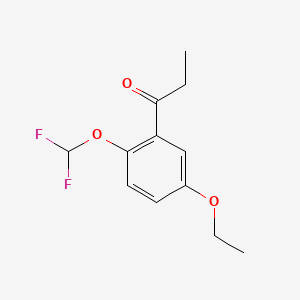
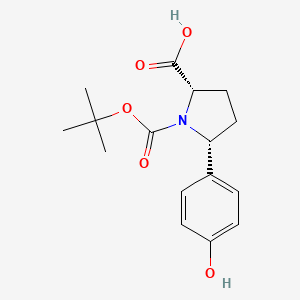
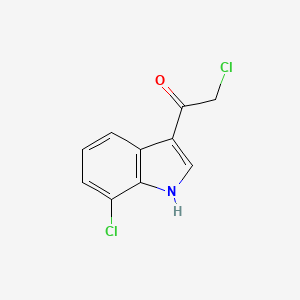


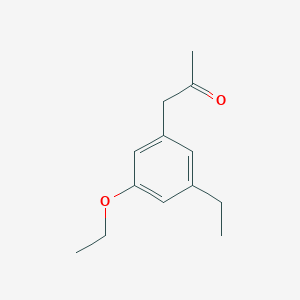

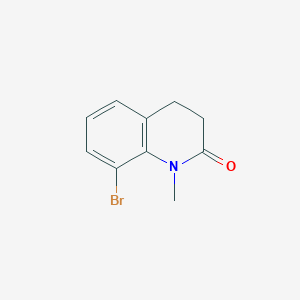
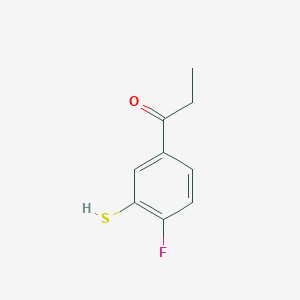
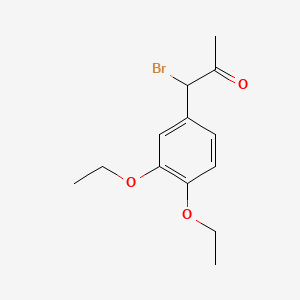
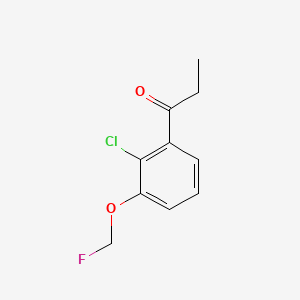
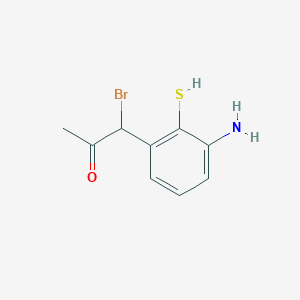
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)
